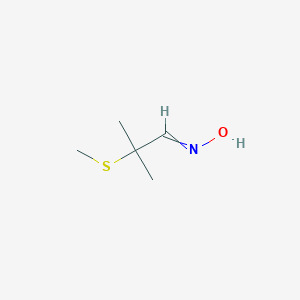
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile, also known as HHQ, is a heterocyclic compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential biological activity. In
Wirkmechanismus
The mechanism of action of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is not fully understood. However, studies have shown that 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile can inhibit bacterial quorum sensing, which is a process by which bacteria communicate with each other to coordinate their behavior. This inhibition of quorum sensing can prevent the formation of bacterial biofilms and reduce bacterial virulence.
Biochemische Und Physiologische Effekte
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has been shown to have both biochemical and physiological effects. In addition to its ability to inhibit bacterial biofilm formation and induce apoptosis in cancer cells, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has also been shown to have anti-inflammatory properties. Studies have shown that 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile can reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is a complex compound that requires expertise in organic chemistry for synthesis. However, once synthesized, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has many advantages for lab experiments. Its potential biological activity makes it a valuable tool for studying bacterial biofilm formation and cancer cell apoptosis. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. One limitation of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is its potential toxicity, which must be carefully considered in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile. One area of interest is the development of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile derivatives with improved biological activity and reduced toxicity. Additionally, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation. Further research is needed to fully understand the mechanism of action of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile and its potential applications in scientific research.
Conclusion:
In conclusion, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is a heterocyclic compound with potential applications in scientific research. Its unique chemical structure and potential biological activity make it a valuable tool for studying bacterial biofilm formation, cancer cell apoptosis, and inflammatory diseases. While there are limitations to its use in lab experiments, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has many potential future directions for study and development.
Synthesemethoden
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile can be synthesized through various methods, including the reaction of 1,2-diaminocyclohexane with ethyl cyanoacetate and subsequent cyclization. Another method involves the reaction of 1,2-diaminocyclohexane with methyl cyanoacetate, followed by cyclization and oxidation. The synthesis of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has been studied for its potential biological activity, including its ability to inhibit bacterial biofilm formation. 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has been shown to inhibit the formation of Pseudomonas aeruginosa biofilms, which can lead to chronic infections in individuals with cystic fibrosis. Additionally, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has been studied for its potential use in cancer treatment. Studies have shown that 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
130647-45-9 |
|---|---|
Produktname |
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile |
Molekularformel |
C9H9N3O |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
3-oxo-5,6,7,8-tetrahydro-4H-quinoxaline-2-carbonitrile |
InChI |
InChI=1S/C9H9N3O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H2,(H,12,13) |
InChI-Schlüssel |
INPNEBUTEXPDSV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)NC(=O)C(=N2)C#N |
Kanonische SMILES |
C1CCC2=C(C1)NC(=O)C(=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)

